6-(Methoxymethyl)pyridine-2-carboxylic acid
Overview
Description
6-(Methoxymethyl)pyridine-2-carboxylic acid is an organic compound with the molecular formula C8H9NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a methoxymethyl group attached to the sixth position of the pyridine ring and a carboxylic acid group at the second position. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxymethyl)pyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 6-methylpyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, followed by hydrolysis to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale esterification and hydrolysis processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as crystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions
6-(Methoxymethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives with oxidized functional groups.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Compounds with substituted functional groups replacing the methoxymethyl group.
Scientific Research Applications
6-(Methoxymethyl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Methoxymethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The carboxylic acid group can also form ionic bonds with positively charged sites on proteins or other biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
6-Methoxypyridine-2-carboxylic acid: Similar structure but lacks the methoxymethyl group.
6-Methylpyridine-2-carboxylic acid: Similar structure but lacks the methoxymethyl and methoxy groups.
6-Methoxy-2-pyridinecarboxaldehyde: Similar structure but has an aldehyde group instead of a carboxylic acid group.
Uniqueness
6-(Methoxymethyl)pyridine-2-carboxylic acid is unique due to the presence of both a methoxymethyl group and a carboxylic acid group on the pyridine ring
Properties
IUPAC Name |
6-(methoxymethyl)pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-5-6-3-2-4-7(9-6)8(10)11/h2-4H,5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQUDJXZABWDHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90665309 | |
Record name | 6-(Methoxymethyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90665309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354517-76-3 | |
Record name | 6-(Methoxymethyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90665309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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